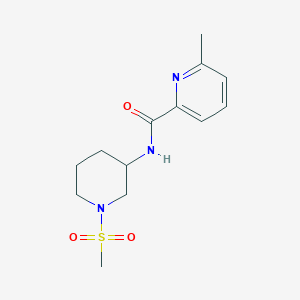![molecular formula C19H27N3O3 B7533126 N-[3-oxo-3-(propan-2-ylamino)propyl]-1-(2-phenylacetyl)pyrrolidine-2-carboxamide](/img/structure/B7533126.png)
N-[3-oxo-3-(propan-2-ylamino)propyl]-1-(2-phenylacetyl)pyrrolidine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-oxo-3-(propan-2-ylamino)propyl]-1-(2-phenylacetyl)pyrrolidine-2-carboxamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known as PPAP, and it has been found to have a wide range of biochemical and physiological effects that make it an attractive candidate for various research studies.
Mechanism of Action
The mechanism of action of PPAP is not fully understood, but it is believed to involve the modulation of dopamine levels in the brain. PPAP has been found to increase the release of dopamine in the prefrontal cortex, which is an area of the brain that is involved in cognitive function and memory retention. This increase in dopamine levels is believed to be responsible for the cognitive-enhancing effects of PPAP.
Biochemical and Physiological Effects:
PPAP has been found to have a wide range of biochemical and physiological effects. It has been shown to increase dopamine levels in the brain, enhance cognitive function, and improve memory retention. PPAP has also been found to have antioxidant properties and to protect against oxidative stress. Additionally, PPAP has been shown to have anti-inflammatory properties and to reduce inflammation in the brain.
Advantages and Limitations for Lab Experiments
PPAP has several advantages for lab experiments. It is a stable compound that can be easily synthesized, and it has been extensively studied for its potential applications in scientific research. PPAP has also been found to have a wide range of biochemical and physiological effects, which makes it an attractive candidate for various research studies.
However, there are also some limitations to the use of PPAP in lab experiments. For example, the mechanism of action of PPAP is not fully understood, which makes it difficult to design experiments that specifically target its effects. Additionally, PPAP has not been extensively studied in humans, which limits its potential applications in clinical research.
Future Directions
There are several future directions for research on PPAP. One area of research could focus on the development of new synthesis methods for PPAP, which could improve its stability and efficacy. Another area of research could focus on the development of new applications for PPAP, such as its potential use in the treatment of other neurological disorders or as an antioxidant or anti-inflammatory agent.
Additionally, future research could focus on elucidating the mechanism of action of PPAP, which could provide insights into its potential applications and help to design more targeted experiments. Finally, future research could focus on the development of new analogs of PPAP, which could have improved efficacy and fewer side effects compared to the original compound.
Synthesis Methods
PPAP can be synthesized using a variety of methods, including the reaction of 2-phenylacetyl chloride with N-(tert-butoxycarbonyl)proline, followed by the reaction of the resulting compound with isopropylamine. Another method involves the reaction of 2-phenylacetyl chloride with N-boc-3-amino-2,2-dimethylpropan-1-amine, followed by the reaction of the resulting compound with propanoyl chloride.
Scientific Research Applications
PPAP has been extensively studied for its potential applications in scientific research. It has been found to have a wide range of biochemical and physiological effects, including the ability to increase dopamine levels in the brain, enhance cognitive function, and improve memory retention. PPAP has also been shown to have potential applications in the treatment of various neurological disorders, such as Alzheimer's disease and Parkinson's disease.
Properties
IUPAC Name |
N-[3-oxo-3-(propan-2-ylamino)propyl]-1-(2-phenylacetyl)pyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N3O3/c1-14(2)21-17(23)10-11-20-19(25)16-9-6-12-22(16)18(24)13-15-7-4-3-5-8-15/h3-5,7-8,14,16H,6,9-13H2,1-2H3,(H,20,25)(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGGZKZCHLAAOOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)CCNC(=O)C1CCCN1C(=O)CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Methyl 3-[(3-chlorophenyl)-methylsulfamoyl]benzoate](/img/structure/B7533050.png)
![[3-(Cyanomethyl)-4-oxoquinazolin-2-yl]methyl 5-methyl-2-phenyl-1,3-oxazole-4-carboxylate](/img/structure/B7533054.png)
![1-(2-phenylacetyl)-N-[2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)ethyl]pyrrolidine-2-carboxamide](/img/structure/B7533060.png)
![N-(5-chloro-2-cyanophenyl)-2-[1-(2-ethoxyphenyl)tetrazol-5-yl]sulfanylacetamide](/img/structure/B7533065.png)
![N-methyl-N-[(2-methylfuran-3-yl)methyl]-1-(2-phenylacetyl)pyrrolidine-2-carboxamide](/img/structure/B7533069.png)
![N-[3-[[10-[(4-methylpiperidin-1-yl)methyl]-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(12),2(6),8,10-tetraen-12-yl]oxy]phenyl]acetamide](/img/structure/B7533077.png)
![3-cyano-N-[[3-[(2-methylmorpholin-4-yl)methyl]phenyl]methyl]benzamide](/img/structure/B7533085.png)

![[2-(Cyclopropylamino)-2-oxoethyl] 2-(4-methylphenyl)sulfanylacetate](/img/structure/B7533103.png)
![N-[3-[[(1,6-dimethylpyrazolo[3,4-d]pyrimidin-4-yl)amino]methyl]phenyl]oxolane-2-carboxamide](/img/structure/B7533106.png)
![2-tert-butyl-N-[(2-imidazol-1-ylpyridin-3-yl)methyl]-1,3-thiazole-5-carboxamide](/img/structure/B7533134.png)



